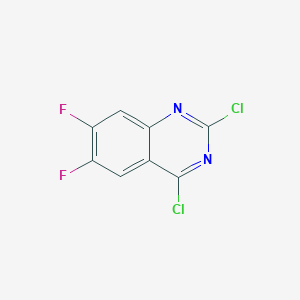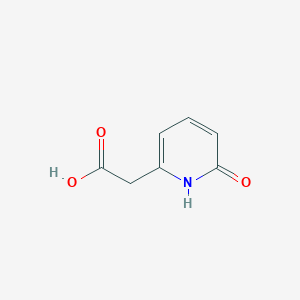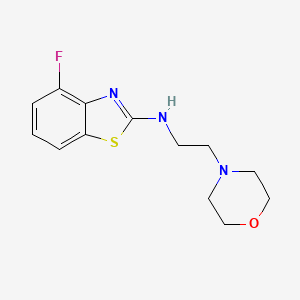![molecular formula C11H13N5O3 B1387762 [2-メトキシ-4-(1H-テトラゾール-1-イル)フェニル]カルバミン酸エチル CAS No. 1172817-64-9](/img/structure/B1387762.png)
[2-メトキシ-4-(1H-テトラゾール-1-イル)フェニル]カルバミン酸エチル
説明
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is a synthetic compound with the molecular formula C11H13N5O3 . It belongs to the family of tetrazole-containing drugs known as COX-2 selective.
Molecular Structure Analysis
The molecular structure of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The average mass is 263.253 Da and the monoisotopic mass is 263.101837 Da .科学的研究の応用
有機合成
この化合物は有機合成、特に多くの医薬品に共通する複素環式化合物の形成に使用されます。 テトラゾール環は、カルボン酸基の一般的な生体異性体であり、しばしば医薬品化学において、薬物候補の薬物動態特性を改善するために使用されます .
医薬品化学
医薬品化学において、[2-メトキシ-4-(1H-テトラゾール-1-イル)フェニル]カルバミン酸エチルは、潜在的な治療薬の合成における重要な中間体となりえます。 そのテトラゾール部分は、カルボン酸の機能を模倣することが知られており、特に酵素阻害を標的とする薬物設計において、価値のある存在となります .
農薬化学
この化合物は、農薬化学でも応用されており、殺虫剤や除草剤の製造に使用される可能性があります。 テトラゾール環は、成長調節剤として、または害虫のライフサイクルを阻害する化合物の構成要素として作用することができます .
材料科学
材料科学において、この化合物は、分解に対する耐性の向上や弾性率の改善など、ユニークな特性を持つ新しいポリマーやコーティングの合成に使用される可能性があります。 テトラゾール基の存在は、熱安定性と難燃性を付与することができます .
分析化学
分析試薬として、[2-メトキシ-4-(1H-テトラゾール-1-イル)フェニル]カルバミン酸エチルは、明確に定義された構造と安定性を持つため、化学アッセイや機器の校正のための標準物質として使用される可能性があります .
生化学
生化学において、特にカルボン酸模倣体が関与する、酵素-基質相互作用の研究に使用される可能性があります。 これは、様々な酵素の作用機構の理解や、酵素阻害剤の開発に役立ちます .
環境科学
この化合物は、環境科学研究、特に土壌や水中の化学分解の研究、またはユニークで検出可能な特性を持つトレーサー化合物として使用される可能性があります .
ナノテクノロジー
最後に、ナノテクノロジーの分野では、[2-メトキシ-4-(1H-テトラゾール-1-イル)フェニル]カルバミン酸エチルは、その小さなサイズと特定の化学反応に参加する能力が有利であるため、ナノスケールデバイスやセンサーの開発に使用される可能性があります .
作用機序
Target of Action
Tetrazole derivatives, a key structural component of this compound, have been known to exhibit a wide range of medicinal activity and potential role in biosciences . They have been associated with diverse biological and pharmaceutical applications, mostly due to the diversity of this N-heterocyclic moiety in medicinal chemistry .
Mode of Action
Tetrazoles, a significant part of this compound, are known to interact with various biological targets due to their structural similarity to carboxylic acids . They can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Given the broad range of biological effects exhibited by tetrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that tetrazole compounds emit carbon monoxide, carbon dioxide, and toxic nitrogen oxide when heated or burned . They are soluble in water, acetonitrile, and other solvents , which may influence their action and stability in different environments.
生化学分析
Biochemical Properties
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to form hydrogen bonds with amino acid residues such as aspartic acid, phenylalanine, and glutamic acid . These interactions suggest that ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may act as an enzyme inhibitor or activator, influencing the activity of these enzymes and altering biochemical pathways.
Cellular Effects
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate has notable effects on various types of cells and cellular processes. Studies have demonstrated its cytotoxic effects on human lung cancer cell lines, with significant inhibition observed at specific concentrations . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
The molecular mechanism of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate involves its binding interactions with biomolecules. The compound forms multiple hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may alter the conformation of enzymes, affecting their catalytic activity and overall biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound may affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity . For example, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of the compound within the cell determines its specific biochemical effects.
特性
IUPAC Name |
ethyl N-[2-methoxy-4-(tetrazol-1-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-3-19-11(17)13-9-5-4-8(6-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYLJQYTSWKXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)


![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)

![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)

![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)

